![molecular formula C13H14Cl3NO5 B14387003 O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine CAS No. 88050-11-7](/img/structure/B14387003.png)
O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine is a chemical compound that features a benzyl group, a trichloroethoxycarbonyl group, and an L-serine backbone. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine typically involves the reaction of L-serine with 2,2,2-trichloroethoxycarbonyl chloride in the presence of a base such as pyridine or aqueous sodium hydroxide. The reaction is carried out at ambient temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: Hydrogen gas with a palladium catalyst
Substitution: N-bromosuccinimide (NBS) for bromination
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Benzyl halides
Aplicaciones Científicas De Investigación
O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The trichloroethoxycarbonyl group can be removed using zinc in the presence of acetic acid, leading to the regeneration of the free amine .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethoxycarbonyl chloride: Used for similar protective purposes in organic synthesis.
Benzyl 2,2,2-trichloroacetimidate: Used for benzylation of hydroxy groups.
Uniqueness
O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine is unique due to its combination of a benzyl group and a trichloroethoxycarbonyl group, providing both stability and ease of removal. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Propiedades
Número CAS |
88050-11-7 |
|---|---|
Fórmula molecular |
C13H14Cl3NO5 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
(2S)-3-phenylmethoxy-2-(2,2,2-trichloroethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14Cl3NO5/c14-13(15,16)8-22-12(20)17-10(11(18)19)7-21-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,20)(H,18,19)/t10-/m0/s1 |
Clave InChI |
LDEMOFLNZXHKAY-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




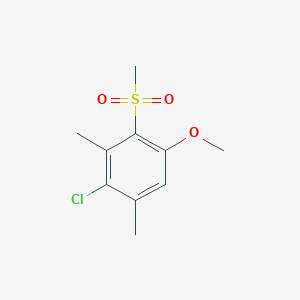
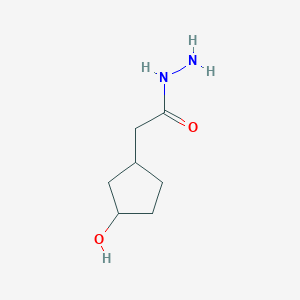
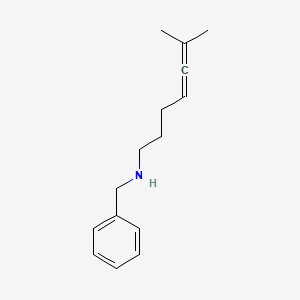
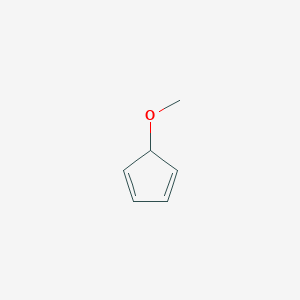
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
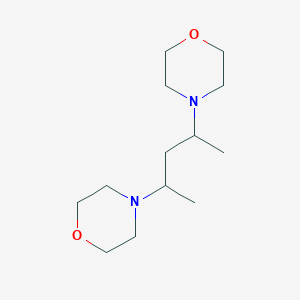
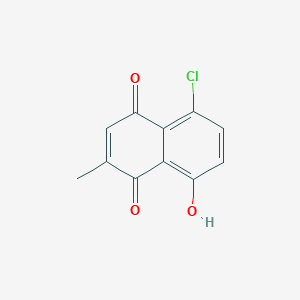

phosphanium chloride](/img/structure/B14386993.png)
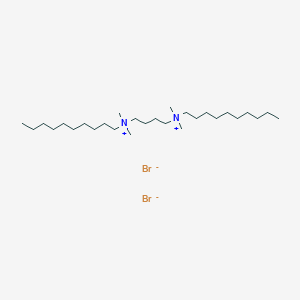

![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)
